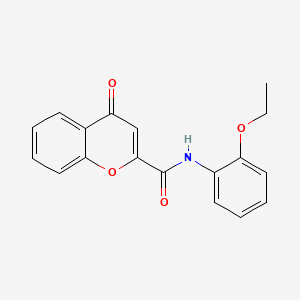
N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Structural Characterization
The structural characterization of N-phenyl-4-oxo-4H-2-chromone carboxamides, which are closely related to N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reveals that these compounds exhibit strong intramolecular interactions. These interactions involve the N(amido) and O(carboxyl) of the carboxamide residue with the O atom of the chromene ring and the H(ortho)-C (phenyl), respectively. Such interactions lead to a constrained rotation of the chromone and phenyl rings, resulting in a more planar structure than expected. The molecular conformations of these compounds are influenced by the degree of torsion of the phenyl ring with respect to the amide residue, which affects the overall planarity of the molecule .
Synthesis Analysis
The synthesis of chromone carboxamide derivatives, including those similar to this compound, has been explored due to their pharmacological significance. These compounds have shown potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors. The synthesis process involves a complete structural characterization using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy. The molecular and supramolecular structures of these compounds have been determined by X-ray crystallography, providing valuable information for understanding structure-activity relationships .
Molecular Structure Analysis
The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a compound structurally related to the one of interest, has been analyzed through X-ray crystallography. The analysis reveals an anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. This detailed structural information is crucial for understanding the behavior and potential interactions of these molecules .
Chemical Reactions Analysis
Although not directly related to this compound, the synthesis of 4H-chromene-3-carboxamide derivatives has been achieved through a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin. This reaction is facilitated by ceric ammonium nitrate (CAN) under solvent-free conditions, following a Knoevenagel-Michael reaction pathway. The resulting compounds have been characterized and exhibit solvatochromic properties, antibacterial activities, and strong antioxidant activities, which could be indicative of the potential reactivity and applications of the N-(2-ethoxyphenyl) derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The solvatochromic properties of 4H-chromene-3-carboxamide derivatives suggest that the compound of interest may also exhibit changes in color with the polarity of the solvent. Antibacterial and antioxidant activities of these derivatives indicate that this compound may also possess these properties, which could be explored for potential pharmacological applications .
科学的研究の応用
Crystallography and Structural Analysis
Research has demonstrated the structural intricacies of chromene derivatives through crystallographic studies. For instance, the crystal structures of various N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives have been elucidated, revealing their anti-rotamer conformation about the C-N bond and their trans- or cis-related amide O atom positions relative to the pyran ring O atom (Reis et al., 2013). Similarly, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been reported, showcasing their planarity and anti conformations (Gomes et al., 2015).
Chemosensing
Chromene derivatives have been investigated for their potential as chemosensors. A particular study synthesized a coumarin-based chemosensor, demonstrating its "on-off-on" fluorescence response towards Cu2+ and H2PO4−, indicating its utility in detecting these ions with high sensitivity and selectivity (Meng et al., 2018).
Synthetic Methodologies
Innovative synthetic approaches have been developed for chromene derivatives. One study described a metal-free C-C/C-O bond formation method for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing an efficient, eco-friendly procedure (Jadhav et al., 2018).
Biological Activities and Applications
The biological activities of chromene derivatives have been a significant area of research, leading to the discovery of compounds with potential therapeutic applications. For instance, the structure-activity relationship and molecular mechanisms of certain chromene derivatives have been studied for their ability to overcome drug resistance in cancer cells, highlighting their potential as anticancer agents (Das et al., 2009).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-13(16)19-18(21)17-11-14(20)12-7-3-5-9-15(12)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRLWIHEBDDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

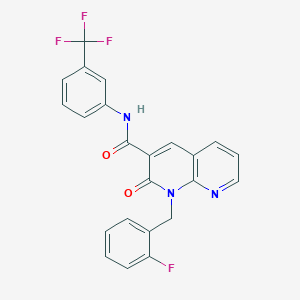

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
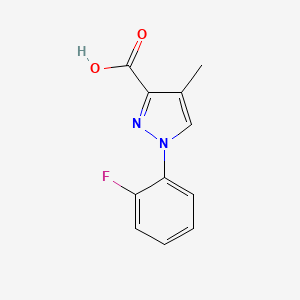
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)


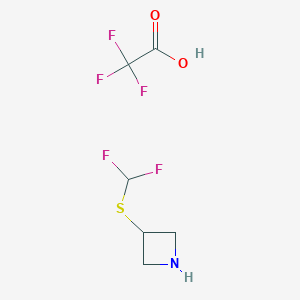

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
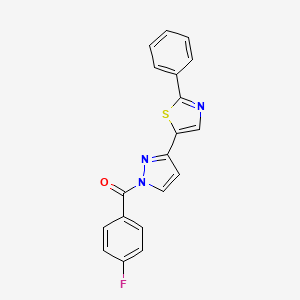
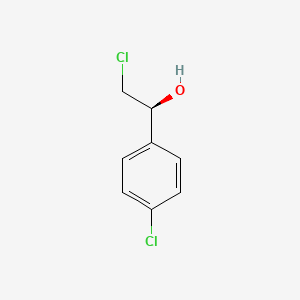
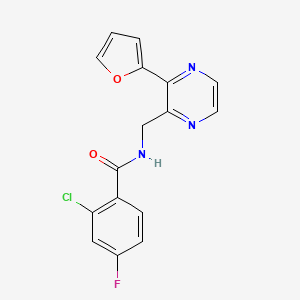
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)